4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline
Description
Properties
Molecular Formula |
C11H8ClN3S |
|---|---|
Molecular Weight |
249.72 g/mol |
IUPAC Name |
4-chloro-3-(1H-thieno[3,4-d]imidazol-2-yl)aniline |
InChI |
InChI=1S/C11H8ClN3S/c12-8-2-1-6(13)3-7(8)11-14-9-4-16-5-10(9)15-11/h1-5H,13H2,(H,14,15) |
InChI Key |
YHQREDSNDPMYMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=NC3=CSC=C3N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with a thienoimidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or chloro groups, leading to the formation of amines or dehalogenated products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of the chloro group and the thienoimidazole ring can influence its binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Benzimidazole and Quinazoline Families
Key analogues include benzimidazole-aniline derivatives (e.g., 4-(1H-Benzo[d]imidazol-2-yl)aniline and its halogenated variants) and quinazoline-based compounds. These share a fused bicyclic core but differ in heteroatom composition (benzimidazole: N-N vs. thienoimidazole: N-S) and substitution patterns.
Table 1: Physicochemical Properties of Selected Analogues
| Compound Name | Yield (%) | Melting Point (°C) | Key Substituents | Core Structure |
|---|---|---|---|---|
| 4-(1H-Benzo[d]imidazol-2-yl)aniline (1b) | 63 | >300 | None | Benzimidazole |
| 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline (2b) | 86 | 133–135 | Cl (benzimidazole C5) | Benzimidazole |
| 4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)aniline (3b) | 97 | 222–223 | Cl (C5, C6) | Benzimidazole |
| 4-(5-Fluoro-1H-benzo[d]imidazol-2-yl)aniline (4b) | 63 | 271 | F (C5) | Benzimidazole |
| Target Compound | N/A | N/A | Cl (aniline C4), Thienoimidazole | Thienoimidazole |
Key Observations :
- Yield Trends: Chlorinated benzimidazoles (e.g., 2b, 3b) exhibit higher yields (86–97%) compared to non-halogenated analogues (63%), likely due to improved reactivity or stability during synthesis .
- Melting Points: Halogenation increases melting points (e.g., 2b: 133–135°C vs. 1b: >300°C), attributed to enhanced intermolecular forces. The target compound’s thienoimidazole core may further elevate melting points due to sulfur’s polarizability, though experimental data is lacking.
- Core Structure Impact: Thienoimidazole’s sulfur atom introduces distinct electronic effects (e.g., resonance stabilization, H-bonding capacity) compared to benzimidazole’s nitrogen-rich core .
Analytical Challenges
- NMR Complexity: Aromatic protons in halogenated anilines (e.g., 4′-fluorobiphenyl-2-carbaldehyde) exhibit overlapping signals due to scalar coupling, a challenge also expected for the target compound’s thienoimidazole-aniline system .
Biological Activity
4-Chloro-3-(1H-thieno[3,4-d]imidazol-2-yl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H8ClN3S
- Molecular Weight : 249.72 g/mol
- CAS Number : 1544684-70-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor activity. For example, a related class of compounds demonstrated cytotoxic effects against multiple human tumor cell lines, including leukemia and breast cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Key Findings:
- Cytotoxicity : The compound has shown cytotoxic effects in vitro against various cancer cell lines.
- Mechanism of Action : Induction of apoptosis through caspase activation has been noted in related compounds, suggesting a similar pathway may be applicable to this compound.
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. Similar thieno[3,4-d]imidazole derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 50 µg/mL |
| Related Compound A | E. coli | 25 µg/mL |
| Related Compound B | P. aeruginosa | 40 µg/mL |
Case Study 1: Antitumor Efficacy
A study conducted on a series of chloroalkyl derivatives demonstrated that compounds structurally related to this compound induced significant apoptosis in MOLT-4 leukemia cells. The study utilized flow cytometry to analyze cell cycle progression and found an increase in sub-G1 fractions indicative of apoptotic cells.
Case Study 2: Antimicrobial Screening
In another study focusing on the synthesis and screening of thieno[3,4-d]imidazole derivatives, several compounds were tested against common bacterial strains. The results indicated that certain derivatives exhibited potent antimicrobial activity with MIC values comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
